N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide
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Description
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide is a useful research compound. Its molecular formula is C14H13BrN6OS2 and its molecular weight is 425.32. The purity is usually 95%.
BenchChem offers high-quality N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The presence of the 1,3,4-thiadiazol and 4H-1,2,4-triazole moieties in the compound’s structure is associated with antimicrobial properties . These heterocyclic components are known to contribute to the inhibition of microbial growth, making the compound a candidate for developing new antimicrobial agents.
Anticancer Research
Compounds with 4-bromophenyl and triazole structures have been studied for their potential anticancer activities. They can be designed to target specific cancer cell lines and may be used in the synthesis of novel chemotherapeutic agents .
Antifungal Applications
The thiadiazol and triazole rings are also known for their antifungal properties. This compound could be explored for its efficacy against various fungal infections, contributing to the development of new antifungal drugs .
Antioxidant Properties
Research has indicated that triazole derivatives can exhibit significant antioxidant activity. This compound could be investigated for its ability to scavenge free radicals and protect against oxidative stress .
Anticonvulsant Effects
The triazole ring is a common feature in many anticonvulsant drugs. The compound may have applications in neurological research, particularly in the development of treatments for seizure disorders .
Anti-inflammatory Activity
Compounds containing thiadiazol have been associated with anti-inflammatory effects. This suggests potential applications in the treatment of inflammatory diseases and as a pharmacological tool in inflammation research .
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN6OS2/c1-8(23-14-20-16-7-21(14)2)11(22)17-13-19-18-12(24-13)9-3-5-10(15)6-4-9/h3-8H,1-2H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXOKORTLGZSOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Br)SC3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide |
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